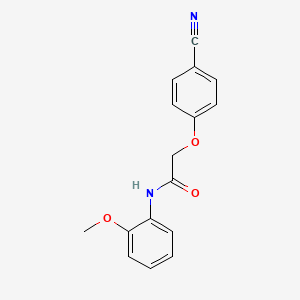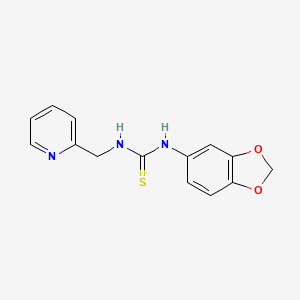
2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide, also known as CMMPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMMPA belongs to the class of amides and is a derivative of 2-(4-cyanophenoxy) acetic acid. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide involves the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation. 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide also modulates the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Additionally, 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide has been found to inhibit the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and inhibit the expression of COX-2, leading to a reduction in inflammation. 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide has also been found to modulate the activity of GABA receptors, leading to a reduction in neuronal excitability. Additionally, 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide has been shown to inhibit the activity of voltage-gated sodium channels, leading to a reduction in the generation and propagation of action potentials in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide in lab experiments is its ability to modulate various signaling pathways in the body, making it a potential therapeutic agent for various diseases. However, one limitation of using 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide in lab experiments is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide. One area of research is the evaluation of its potential therapeutic applications in various diseases, such as chronic pain, epilepsy, and inflammation. Another area of research is the development of new synthetic methods for the preparation of 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide and its analogs. Additionally, further studies are needed to evaluate the potential toxicity and safety of 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide before its use in clinical trials.
Synthesemethoden
The synthesis of 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide involves the reaction between 2-(4-cyanophenoxy) acetic acid and 2-methoxyaniline in the presence of a suitable catalyst. The reaction proceeds via an amide bond formation between the carboxylic acid group of 2-(4-cyanophenoxy) acetic acid and the amine group of 2-methoxyaniline. The resulting product is purified using column chromatography to obtain pure 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide has been studied extensively for its therapeutic potential in various diseases. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. It has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Eigenschaften
IUPAC Name |
2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-15-5-3-2-4-14(15)18-16(19)11-21-13-8-6-12(10-17)7-9-13/h2-9H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPXCCAEQDUHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5703514.png)



![3-[(2,3-dimethoxybenzylidene)amino]-2-(2,3-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5703536.png)



![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5703581.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5703583.png)



![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5703613.png)